Structural Divergence from Vatalanib-Class VEGFR Inhibitors: Absence of a Key Pharmacophoric Feature
Vatalanib (PTK787/ZK 222584) and its close analogs rely on a 1-anilino-4-(pyridylmethyl)phthalazine architecture for potent VEGFR-2 inhibition (vatalanib IC50 = 37 nM) . The title compound replaces the anilino nitrogen with an ether oxygen and substitutes the pyridylmethyl group with a simple 4-chlorophenyl ring, eliminating the hydrogen-bond donor/acceptor motif considered essential for hinge-region binding. While no direct VEGFR-2 assay data exist for the title compound, the structural deviation predicts a fundamentally different kinase selectivity profile .
| Evidence Dimension | VEGFR-2 inhibition (structural pharmacophore comparison) |
|---|---|
| Target Compound Data | No VEGFR-2 data available; lacks 1-anilino and 4-pyridylmethyl pharmacophoric elements |
| Comparator Or Baseline | Vatalanib: IC50 = 37 nM (VEGFR-2); contains 1-anilino-4-(pyridylmethyl)phthalazine core |
| Quantified Difference | Cannot be calculated; pharmacophore absent in target compound |
| Conditions | Structural comparison; vatalanib data from enzymatic VEGFR-2 inhibition assay |
Why This Matters
Procurement for VEGFR-2-focused programs is contraindicated; users seeking phthalazine-based VEGFR inhibitors should select the characterized anilino series.
- [1] Thomas, A. L. et al. Vatalanib (PTK787/ZK 222584) in metastatic colorectal cancer. Expert Opin. Investig. Drugs 2005, 14, 621–629. IC50 values cross-referenced with supplier technical documentation (Selleck Chemicals, HY-12018). View Source
- [2] Bayoumi, H. H. et al. RSC Adv. 2024, 14, 21668–21681. Molecular docking demonstrates critical role of anilino NH and pyridyl nitrogen in VEGFR-2 hinge binding for 4-(4-chlorophenyl)phthalazine derivatives. View Source
